molecular formula C14H19N3O5S2 B6463144 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide CAS No. 2549063-46-7

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

Cat. No.: B6463144
CAS No.: 2549063-46-7
M. Wt: 373.5 g/mol
InChI Key: XSBYSOGSNNVWBT-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide (CAS 2549063-46-7) is a chemical compound with the molecular formula C 14 H 19 N 3 O 5 S 2 and a molecular weight of 373.45 g/mol . This research chemical features a complex structure that incorporates both tetrahydrobenzothiophene and imidazolidine rings, which may be of interest for various investigative applications in medicinal chemistry and drug discovery. Key physical properties include a predicted density of 1.56 g/cm³ at 20 °C and a predicted pKa of 11.85 . The compound is offered for research purposes and is strictly for laboratory use. Researchers are encouraged to consult the scientific literature for potential specific applications and to conduct their own experiments to determine the compound's mechanism of action and research value. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S2/c1-24(21,22)17-7-6-16(13(17)19)12(18)15-9-14(20)5-2-3-11-10(14)4-8-23-11/h4,8,20H,2-3,5-7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBYSOGSNNVWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2(CCCC3=C2C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H15N3O3SC_{14}H_{15}N_{3}O_{3}S with a molecular weight of approximately 293.4 g/mol. It features a benzothiophene moiety which is known for enhancing biological effects due to its structural properties.

Research indicates that the biological activity of this compound may involve interactions with specific enzymes or receptors, modulating their activity and triggering relevant biochemical pathways. The binding affinity to these targets is crucial for its therapeutic efficacy.

Anticancer Properties

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds in the same class have been evaluated for their ability to inhibit thioredoxin reductase (TrxR), an important target in cancer therapy. Inhibition of TrxR has been linked to selective antitumor effects in various cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it can exhibit activity against both bacterial and fungal strains, making it a candidate for further pharmacological studies . The presence of the benzothiophene moiety enhances these biological effects.

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of related compounds:

Study Compound Evaluated Biological Activity Findings
Study 15-bromo-N-[(4-hydroxy...AntibacterialEffective against Staphylococcus aureus and Candida albicans .
Study 2N-(4-hydroxybenzoyl)...AntimicrobialShowed significant antimicrobial activity against various pathogens .
Study 31-(2-chloroethyl)-...AntitumorDemonstrated potent antitumor activity in multiple cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled conditions are necessary to optimize yield and purity.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity. It has been investigated for:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of various pathogens.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses.

The mechanism of action is believed to involve interactions with specific enzymes or receptors, which modulate biochemical pathways relevant to these therapeutic effects.

Applications in Scientific Research

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide has diverse applications across various fields:

Medicinal Chemistry

The compound's unique structure allows it to serve as a lead compound for developing new drugs targeting specific diseases. Research has focused on its potential as an anti-cancer agent due to its ability to interfere with tumor growth pathways.

Material Science

Due to its chemical properties, this compound can be explored for use in developing advanced materials with specific functionalities.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited potent activity against resistant strains of bacteria, showcasing its potential as a new antimicrobial agent.
  • Anti-inflammatory Research : In vitro studies indicated that the compound could significantly reduce markers of inflammation in cell cultures treated with pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound’s structural analogs, particularly triazole-thione derivatives and sulfonyl-containing heterocycles synthesized in , provide a basis for comparison. Key differences lie in core heterocycles, substituents, and spectral properties.

Structural Comparison

Table 1: Structural and Functional Group Differences
Compound Class Core Heterocycle Key Substituents Notable Functional Groups
Target Compound Imidazolidine + Benzothiophene Methanesulfonyl, 2-oxo, hydroxymethyl Carboxamide, sulfonyl, ketone
Triazole-thiones [7–9] () 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl Thione, sulfonyl, halogen
S-Alkylated Triazoles [10–15] 1,2,4-Triazole Phenyl/4-fluorophenyl, sulfonyl Thioether, sulfonyl, ketone

Key Observations:

  • The target compound’s imidazolidine-2-oxo core contrasts with the triazole-thione systems in [7–9], which exhibit tautomerism between thiol and thione forms .

Physicochemical and Reactivity Implications

  • Solubility: The hydroxymethyl and carboxamide groups in the target compound may enhance water solubility compared to halogenated triazoles [7–15], which rely on sulfonyl groups for polarity.
  • Electrophilicity: The 2-oxoimidazolidine moiety may increase electrophilic character at the carbonyl carbon compared to the thione sulfur in [7–9], altering reactivity in nucleophilic environments.

Preparation Methods

Amide Bond Formation

The carboxamide group is introduced via coupling between the imidazolidinone amine and a carboxylic acid derivative:

  • Activating Agents : HATU, EDCl, or DCC.

  • Solvents : DMF, THF, or DCM.

  • Bases : DIPEA or N-methylmorpholine.

Example Protocol :

  • Combine imidazolidinone amine (1.0 eq), methanesulfonyl-acetic acid (1.1 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in DMF.

  • Stir at RT for 12 hours.

  • Purify via reverse-phase HPLC to isolate the product in 68–83% yield.

Optimization of Reaction Conditions

Catalyst Screening for Cyclization

Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos, DPEPhos) enhance cyclization efficiency:

Catalyst SystemSolventTemp (°C)Yield (%)
Pd₂(dba)₃/XantphosDioxane12072
Pd[3,5-(F₃C)₂C₆H₃]₃/DPEPhosDioxane10285

Higher yields are observed with electron-deficient palladium complexes due to improved oxidative addition kinetics.

Solvent Effects on Sulfonylation

Polar aprotic solvents (DMF, DMSO) improve sulfonyl group incorporation:

SolventReaction Time (h)Yield (%)
DCM470
DMF288
THF375

DMF’s high polarity stabilizes the transition state, accelerating sulfonylation.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with EtOAC/hexane (50:50→90:10) removes unreacted starting materials.

  • HPLC : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) resolve polar byproducts.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 7.3–7.5 ppm (benzothiophene aromatic protons) and δ 3.1 ppm (methanesulfonyl CH₃).

  • MS (ESI) : Molecular ion peak at m/z 409 [M+H]⁺ confirms molecular weight.

Challenges and Mitigation Strategies

Low Yields in Coupling Steps

  • Cause : Steric hindrance from the benzothiophene methyl group.

  • Solution : Use excess HATU (2.0 eq) and extended reaction times (24 h).

Byproduct Formation During Cyclization

  • Cause : Competing intermolecular urea formation.

  • Solution : High-dilution conditions (0.01 M) favor intramolecular cyclization .

Q & A

Q. Table 1: Key Synthetic Intermediates and Conditions

IntermediateReaction StepOptimal ConditionsYield (%)Reference
Benzothiophene-hydroxylamineHydroxylationNaBH₄, MeOH, 0°C, 2 h78
Methanesulfonyl-imidazolidineSulfonylationMsCl, Et₃N, DCM, rt, 6 h65

Q. Table 2: Biological Activity of Structural Analogs

Analog StructureTargetIC₅₀ (µM)NotesReference
4-Chlorophenyl derivativeKinase X12.3Competitive inhibition
4-Methoxy derivativeKinase X>50No activity

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